1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[5-(aminomethyl)oxolan-2-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h1,6,8H,3-5,9H2 |
InChI Key |
LDCJKFFDEQRRHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCC(O1)CN |
Origin of Product |
United States |
Chemical Reactions Analysis
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
(RS)-1-(1-Acetylindolin-5-yl)-2-chloro-propan-1-one
Structural Differences :
Key Comparisons :
- Reactivity: The chloro-substituted propanone in may exhibit electrophilic reactivity at the carbonyl carbon, while the propargyl ketone in the target compound could engage in alkyne-specific reactions (e.g., Huisgen cycloaddition).
- Aromaticity : The indoline system in introduces aromaticity, which is absent in the oxolane-based target compound. This difference could influence electronic properties and binding interactions in biological systems.
- Crystallography : The structure of ’s compound was determined via single-crystal X-ray diffraction (R factor = 0.043), refined using SHELXL , and visualized using tools like Mercury .
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Structural Differences :
- Heterocycle : A pyrrolidine ring (a five-membered amine) replaces the oxolane ring.
- Substituents: A hydroxymethyl group is present at the 2-position of the pyrrolidine, contrasting with the aminomethyl group in the target compound.
Key Comparisons :
- Hydrogen Bonding: The hydroxymethyl group in ’s compound can act as both a hydrogen bond donor and acceptor, whereas the aminomethyl group in the target compound primarily serves as a donor.
(5S)-5-[Tri(propan-2-yl)silyloxymethyl]oxolan-2-one
Structural Differences :
Key Comparisons :
- Reactivity : The lactone in is prone to hydrolysis under acidic or basic conditions, whereas the propargyl ketone in the target compound may undergo alkyne-specific transformations.
- The aminomethyl group in the target compound offers minimal steric bulk but greater reactivity.
- Applications : The TIPS group is commonly used as a protecting group in synthetic chemistry, suggesting ’s compound may serve as an intermediate, while the target compound’s amine and alkyne groups could make it a building block for conjugates.
5-(1-Hydroxyethyl)oxolan-2-one
Structural Differences :
- Substituents: A hydroxyethyl group replaces the aminomethyl group in the target compound.
- Core Structure : The oxolan-2-one (lactone) contrasts with the oxolane-propargyl ketone system.
Key Comparisons :
- Hydrogen Bonding : The secondary alcohol in ’s compound can form stronger hydrogen bonds compared to the primary amine in the target compound.
- Ring Strain : The lactone ring in introduces strain, enhancing reactivity toward nucleophilic ring-opening reactions. The oxolane ring in the target compound is less strained, favoring stability.
Biological Activity
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique oxolane ring structure combined with an aminomethyl group and a propargyl moiety, which contribute to its distinct chemical properties. This structural configuration may influence its interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to various receptors, altering cellular signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of vital enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a series of assays against different cancer cell lines, it demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 10 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of the compound against a panel of bacterial strains. Results showed that it inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
- Cytotoxicity in Cancer Cells : Research conducted at a university laboratory investigated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways .
Preparation Methods
Formation of the Oxolane Ring
The oxolane ring is commonly constructed via intramolecular cyclization of appropriately functionalized precursors such as hydroxyalkyl halides or diols. For example, starting from a 4-hydroxybutanal derivative, ring closure can be achieved under acidic or basic conditions to form the tetrahydrofuran ring.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 5-position can be introduced by nucleophilic substitution or reductive amination strategies. A common approach involves:
- Functionalization of the 5-position with a leaving group such as a halide or tosylate.
- Subsequent substitution with an amine source (e.g., ammonia or a primary amine).
- Alternatively, reductive amination of an aldehyde or ketone precursor at the 5-position with ammonia or an amine and a reducing agent (e.g., sodium cyanoborohydride).
Installation of the Propargyl Ketone Group
The propargyl ketone (prop-2-yn-1-one) moiety is typically introduced via acylation or alkynylation reactions:
- Alkynylation of a carbonyl precursor using propargyl reagents (e.g., propargyl bromide or propargyl magnesium bromide).
- Oxidation of propargyl alcohol derivatives to the corresponding ketone.
- Coupling reactions such as Sonogashira-type cross-coupling to install the alkyne adjacent to a carbonyl group.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Oxolane ring formation | 4-hydroxybutanal derivative | Acid/base catalysis | Oxolane ring intermediate | 70-85 |
| 2 | Halogenation at C5 | Oxolane intermediate | NBS or tosyl chloride | 5-halogenated oxolane | 75-90 |
| 3 | Aminomethyl substitution | 5-halogenated oxolane | Ammonia or primary amine, solvent (e.g., MeOH), heat | 5-aminomethyl oxolane | 65-80 |
| 4 | Propargyl ketone installation | 2-hydroxy oxolane or protected derivative | Propargyl bromide, base (e.g., K2CO3), or oxidation of propargyl alcohol | 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one | 60-75 |
Research Discoveries and Optimization
Stereochemical Control
The oxolane ring contains stereocenters, and controlling the stereochemistry at the 2- and 5-positions is critical for the biological activity and chemical reactivity of the compound. Methods such as asymmetric synthesis using chiral auxiliaries, chiral catalysts, or enzymatic catalysis have been reported in related systems to achieve high enantiomeric excess.
For example, asymmetric transfer hydrogenation and Pictet–Spengler reactions have been used in related tetrahydrofuran derivatives to establish stereochemistry.
Functional Group Compatibility
Protecting groups are often employed during synthesis to prevent side reactions, especially when sensitive groups like amines and alkynes are present. Removal of protecting groups (e.g., Fmoc, Boc) under mild conditions is a key step to obtain the free aminomethyl functionality without decomposing the alkyne.
Yield and Purification
Typical yields for each step range from 60% to 90%, depending on reaction conditions and purification methods. Purification is commonly achieved by chromatography (silica gel column chromatography) or crystallization.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Oxolane ring formation | Acid/base catalysis, 50-80 °C, 4-12 h | Cyclization from hydroxyaldehyde or diol |
| Halogenation at C5 | NBS or TsCl, room temp to reflux, 2-6 h | Selective halogenation for substitution |
| Aminomethyl substitution | NH3 or RNH2, MeOH or EtOH, 40-80 °C, 6-24 h | Nucleophilic substitution or reductive amination |
| Propargyl ketone installation | Propargyl bromide, K2CO3, DMF, 0-25 °C, 12-24 h | Alkylation or oxidation of propargyl alcohol |
| Purification | Silica gel chromatography, recrystallization | To isolate pure compound |
| Overall yield | 40-60% (multi-step) | Dependent on optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
